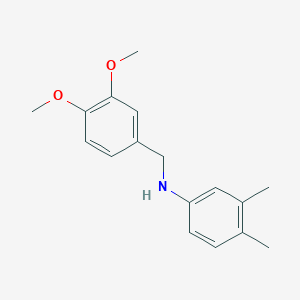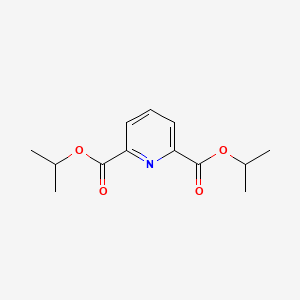
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mécanisme D'action
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide works by blocking the activity of specific protein kinases that are involved in the growth and survival of cancer cells. Specifically, this compound inhibits the activity of BTK, ITK, and TEC, which are involved in the B-cell receptor signaling pathway. This pathway is critical for the growth and survival of B-cell lymphomas and leukemias. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have shown that this compound can induce apoptosis and inhibit the proliferation of cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer. Additionally, this compound has been shown to have minimal toxicity and a favorable pharmacokinetic profile in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has several advantages for lab experiments, including its specificity for BTK, ITK, and TEC, which makes it a useful tool for studying the B-cell receptor signaling pathway. Additionally, this compound has been shown to have minimal toxicity and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound also has some limitations, including its relatively low potency compared to other BTK inhibitors and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide. One area of interest is the development of combination therapies that include this compound and other drugs that target the B-cell receptor signaling pathway. Another area of interest is the development of this compound analogs that have improved potency and selectivity. Additionally, further research is needed to understand the long-term effects of this compound and its potential for resistance in cancer cells.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide involves several steps, including the reaction of 3-chloroaniline with 2-hydroxy-4,5-dimethylbenzaldehyde to form an intermediate compound, which is then cyclized with furan-2-carboxylic acid to produce this compound. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the activity of several protein kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11-8-15(16(22)9-12(11)2)21-19(23)18-7-6-17(24-18)13-4-3-5-14(20)10-13/h3-10,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAOYULFMBOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)

![2-(dimethylamino)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5687207.png)
![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)
![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5687227.png)
![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)

![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)

![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
